REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13]3[CH:14]=[CH:15][C:16]([N:18](S(C)(=O)=O)[S:19]([CH3:22])(=[O:21])=[O:20])=[CH:17][C:12]=3[O:11][C:10]([CH3:28])([CH3:27])[C:9]2=[O:29])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].O.Cl.O>CS(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:13]3[CH:14]=[CH:15][C:16]([NH:18][S:19]([CH3:22])(=[O:20])=[O:21])=[CH:17][C:12]=3[O:11][C:10]([CH3:27])([CH3:28])[C:9]2=[O:29])=[CH:6][CH:7]=1 |f:1.2.3.4,5.6|
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Name
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N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
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Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(OC2=C1C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)(C)C)=O
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Name
|
|
Quantity
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51 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
8.5 mL
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+].O
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Name
|
|
Quantity
|
76.5 mL
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Type
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reactant
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Smiles
|
Cl.O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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at 25° C., and the mixture was stirred at the same temperature for 23 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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lower, then cooled to 20° C.
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Type
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STIRRING
|
Details
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the mixture was stirred for 90 minutes
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Duration
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90 min
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Type
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FILTRATION
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Details
|
The precipitated crystals were collected by filtration
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Type
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WASH
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Details
|
washed with water (76.5 mL)
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(OC2=C1C=CC(=C2)NS(=O)(=O)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |